1-Chloroethyl Isopropyl Carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

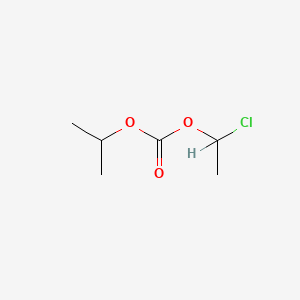

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTPAIJDVFQPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472769 | |

| Record name | 1-Chloroethyl 1-methylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-66-9 | |

| Record name | 1-Chloroethyl 1-methylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98298-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl 1-methylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, 1-chloroethyl 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Isopropyl Carbonate

CAS Number: 98298-66-9

This technical guide provides a comprehensive overview of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid.[1] It is soluble in common organic solvents such as toluene, acetone, and THF, but not in water.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₃ | [2][3] |

| Molecular Weight | 166.6 g/mol | [3][4] |

| CAS Number | 98298-66-9 | [1][3] |

| EC Number | 424-590-8 | [2] |

| Appearance | Clear liquid | [2] |

| Color | Colorless to Almost colorless | [1] |

| Density (20 °C) | 1.085 g/cm³ | [2] |

| Predicted Density | 1.113±0.06 g/cm³ | [1] |

| Specific Gravity | 1.09 | [5][6] |

| Boiling Point | 170 °C / 105 Pa | [2] |

| Melting Point | -80 °C | [2] |

| Flash Point | 59 °C | [2] |

| Refractive Index | 1.4110-1.4150 | [1] |

| Purity (GC) | ≥ 98.5 % | [2] |

| Water Content | ≤ 0.10% | [2] |

Synthesis and Mechanism

The primary application of this compound is as an intermediate in the synthesis of the antibiotic Cefpodoxime (B17579) Proxetil.[1][3][7] It is also used as a reagent for removing benzyl (B1604629) protecting groups in organic synthesis.[1]

Logical Relationship: Role in Cefpodoxime Proxetil Synthesis

The synthesis of Cefpodoxime Proxetil involves the reaction of cefpodoxime acid with 1-iodoethyl isopropyl carbonate.[7] this compound serves as the immediate precursor to the iodo-derivative.[7] The chloro group is converted to an iodo group, which is a better leaving group, facilitating the subsequent esterification reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described in the Open Reaction Database.[4]

Materials:

-

2-Propanol (Isopropyl alcohol)

-

1-Chloroethyl chloroformate

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Dry ice/acetone bath

Procedure:

-

Pre-cool a solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) in a dry-ice/acetone bath.[1][4]

-

Slowly add 1-chloroethyl chloroformate to the cooled solution.[1][4]

-

Allow the resulting mixture to slowly warm to 25 °C overnight with stirring.[1][4]

-

Concentrate the filtrate under reduced pressure to yield this compound as a pink/orange oil (5.11 g, 88% yield).[1][4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[8][9] It causes skin irritation and may cause an allergic skin reaction.[8] It also causes serious eye irritation and may cause respiratory irritation.[8] It is suspected of causing genetic defects.[8]

Precautionary Measures:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[8][10]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8]

-

Use non-sparking tools.[8]

-

Store in a well-ventilated place and keep the container tightly closed.[8]

In case of contact with skin, wash with plenty of water.[10] If inhaled, move the person to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[8]

Applications

The primary use of this compound is as a synthesis intermediate for pharmaceuticals and fine chemicals.[2][11] Its main application is in the production of Cefpodoxime Proxetil, a third-generation cephalosporin (B10832234) antibiotic.[1][3][7] It is also utilized in the agrochemical industry for the development of crop protection agents and in organic synthesis as a carbonylating or protecting agent.[11] Additionally, it finds use in the research and development of new polymers and coatings.[11]

References

- 1. This compound | 98298-66-9 [chemicalbook.com]

- 2. framochem.com [framochem.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. labproinc.com [labproinc.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. oaji.net [oaji.net]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound [anshulchemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloroethyl Isopropyl Carbonate. The information is presented to support research, development, and quality control activities involving this key chemical intermediate.

Core Physicochemical Data

This compound is a clear, colorless to pale yellow liquid.[1] It is a crucial intermediate in the synthesis of various pharmaceutical and fine chemicals.[2][3] A summary of its key quantitative physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C6H11ClO3 | [2][3] |

| Molecular Weight | 166.60 g/mol | [1][4] |

| Boiling Point | 70 °C at 15 mmHg (20 hPa) | [5] |

| 170 °C at 105 Pa | [2] | |

| Melting Point | -80 °C | [2] |

| Density | 1.085 g/cm³ at 20 °C | [2] |

| 1.09 g/cm³ | [1] | |

| 1.15 g/cm³ (relative density) | [5] | |

| Solubility | Not soluble in water. Soluble in common organic solvents such as toluene, acetone, and THF. | [2] |

| Flash Point | 59 °C (closed cup) | [2] |

| Refractive Index | 1.41 | [1] |

| Purity | ≥ 98.0% (GC) | [1] |

| CAS Number | 98298-66-9 | [1][2] |

Synthesis and Experimental Protocols

Synthesis of this compound[8][9]

The synthesis involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of pyridine (B92270).

Materials:

-

2-Propanol (Isopropyl alcohol)

-

Pyridine

-

1-Chloroethyl chloroformate

-

Dry ice/acetone bath

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate

Procedure:

-

A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry-ice/acetone bath.

-

1-Chloroethyl chloroformate is slowly added to the cooled solution.

-

The resulting mixture is allowed to slowly warm to 25°C overnight with continuous stirring.

-

The mixture is then concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pink/orange oil (5.11 g, 88% yield).

Determination of Boiling Point (Capillary Method)[10][11][12]

The boiling point is determined experimentally using a Thiele tube or a suitable heating block.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination accessory

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating mantle or Bunsen burner

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated slowly and uniformly in a Thiele tube or heating block.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[8]

Determination of Melting Point (Capillary Method)[13][14][15][16][17]

Given the very low melting point of this compound (-80 °C), this procedure would require a specialized low-temperature apparatus. The general principle remains the same.

Apparatus:

-

Low-temperature melting point apparatus

-

Capillary tubes

-

Low-temperature thermometer or probe

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the cooling block of the low-temperature melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.[9]

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range.

Determination of Density (Pycnometer Method)[18][19][20][21][22]

A pycnometer is used for the precise determination of the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper with a capillary hole is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of this compound is calculated using the masses and the known density of the reference liquid.

Determination of Solubility[23][24][25][26]

A qualitative and semi-quantitative assessment of solubility can be performed.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 3 mL of water, toluene, acetone, THF). The mixture is agitated using a vortex mixer. The miscibility or formation of a single phase is observed.

-

Semi-Quantitative Assessment: If the compound is soluble, further additions of the solute are made in known increments until saturation is reached (i.e., the point at which no more solute dissolves). The solubility can then be expressed in terms of g/100 mL or mol/L.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)[27][28][29][30][31]

The flash point is determined using a closed-cup tester to assess the flammability hazard.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The test cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[10]

Spectral Data

While specific spectral data for this compound is not publicly available in comprehensive databases, it can be obtained from various chemical suppliers upon request.[11][12] Analysis of this data would provide crucial information for structural elucidation and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and types of protons and their connectivity in the molecule.

-

¹³C NMR would show the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the C=O of the carbonate and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound.

Caption: Synthesis and key properties of this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. framochem.com [framochem.com]

- 3. This compound [anshulchemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. pyyili.com [pyyili.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound | 98298-66-9 [chemicalbook.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 11. 98298-66-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 12. spectrabase.com [spectrabase.com]

1-Chloroethyl Isopropyl Carbonate molecular structure and formula

An In-depth Technical Guide to 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and fine chemical industries. The document details its molecular structure, chemical formula, physicochemical properties, synthesis protocols, and primary applications.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a carbonate ester functional group. The molecule consists of an isopropyl group and a 1-chloroethyl group attached to the carbonate moiety.

Chemical Formula: C₆H₁₁ClO₃[1][2][3]

IUPAC Name: 1-chloroethyl propan-2-yl carbonate[3]

Synonyms: Carbonic Acid 1-Chloroethyl Isopropyl Ester, 1-chloroethyl 1-methylethyl carbonic acid ester, Isopropyl (1-chloroethyl)-carbonate[3][4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 166.60 g/mol | [1][3][6] |

| CAS Number | 98298-66-9 | [1][2][3][7][8] |

| Appearance | Clear, colorless to pink/orange liquid | [4][6][7] |

| Density | 1.085 - 1.114 g/cm³ (at 20°C) | [4][7][9] |

| Boiling Point | 170°C at 105 Pa; 70°C at 15 mmHg | [4][7][10] |

| Melting Point | -80°C | [7] |

| Flash Point | 55.18 - 59°C | [4][7] |

| Refractive Index | 1.41 - 1.424 | [4][9] |

| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, THF); Insoluble in water | [7] |

Applications in Research and Drug Development

This compound is a versatile reagent and intermediate in organic synthesis with several key applications:

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] Notably, it is used in the production of the antibacterial agent Cefpodoxime Proxetil and the antiviral drug Tenofovir Disoproxil.[1][11]

-

Protecting Group Chemistry: It serves as an efficient and mild reagent for the removal of benzyl (B1604629) protecting groups, which is a common transformation in complex molecule synthesis.[1]

-

Agrochemicals: The compound is utilized in the development of new crop protection agents.[5]

-

Polymer and Coatings Industry: It is employed in the research and development of novel monomers and resins.[5]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound.[1][6]

Materials:

-

2-Propanol (Isopropyl alcohol)

-

1-Chloroethyl chloroformate

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate

-

Dry ice/acetone bath

Procedure:

-

A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry ice/acetone bath.

-

1-Chloroethyl chloroformate is added slowly to the cooled solution.

-

The resulting mixture is allowed to warm to 25°C and stirred overnight.

-

The mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is obtained as a pink/orange oil with a typical yield of around 88%.[1]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8][12] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[7][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 98298-66-9 [chemicalbook.com]

- 2. This compound | 98298-66-9 [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound CAS 98298-66-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound [anshulchemicals.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. framochem.com [framochem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. labproinc.com [labproinc.com]

- 10. chembk.com [chembk.com]

- 11. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Spectral Analysis of 1-Chloroethyl Isopropyl Carbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-Chloroethyl Isopropyl Carbonate (CAS No. 98298-66-9), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-chloroethyl propan-2-yl carbonate[3]

-

Molecular Formula: C₆H₁₁ClO₃[4]

-

Molecular Weight: 166.60 g/mol [5]

-

Appearance: Colorless to almost colorless clear liquid[6]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

2.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~6.4 | Quartet (q) | 1H | -O-CH(Cl)-CH₃ |

| b | ~4.9 | Septet (sept) | 1H | -O-CH(CH₃)₂ |

| c | ~1.8 | Doublet (d) | 3H | -O-CH(Cl)-CH₃ |

| d | ~1.3 | Doublet (d) | 6H | -O-CH(CH₃)₂ |

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar structures.

2.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is anticipated to display five unique signals, as each carbon atom resides in a distinct chemical environment.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~153 | C=O (Carbonyl) |

| 2 | ~85 | -O-CH(Cl)-CH₃ |

| 3 | ~73 | -O-CH(CH₃)₂ |

| 4 | ~25 | -O-CH(Cl)-CH₃ |

| 5 | ~21 | -O-CH(CH₃)₂ |

Note: Predicted chemical shifts are based on established correlation tables and spectral data of related compounds.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonate and alkyl halide groups.

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980-2940 | Medium-Strong | C-H (Alkyl) Stretch |

| ~1775-1750 | Strong | C=O (Carbonate) Stretch |

| ~1260-1200 | Strong | C-O (Ester) Stretch |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Note: These are expected frequency ranges and may vary slightly based on experimental conditions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Predicted Fragment Ion | Significance |

| 166/168 | [C₆H₁₁ClO₃]⁺ | Molecular Ion (M⁺) |

| 123/125 | [M - CH₃-CH]⁺ | Loss of ethyl group |

| 103 | [M - OCH(CH₃)₂]⁺ | Loss of isopropoxy group |

| 63/65 | [CH₃CHCl]⁺ | Chloroethyl fragment |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation (likely base peak) |

Note: The m/z values represent the mass-to-charge ratio. The presence of two peaks separated by 2 m/z units for chlorine-containing fragments is a key diagnostic feature.

Experimental Protocols

While specific experimental details for this compound are not widely published, standard protocols for obtaining spectral data are as follows:

5.1. NMR Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra.

5.2. IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragments.

-

Data Acquisition: The instrument is set to scan a mass range appropriate for the compound, for instance, m/z 35-200.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, spectral acquisition, and structural confirmation of the target compound.

References

- 1. framochem.com [framochem.com]

- 2. This compound [anshulchemicals.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 98298-66-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. This compound | 98298-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 98298-66-9 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-Chloroethyl Isopropyl Carbonate

This technical guide provides a comprehensive overview of the synthetic methodologies for 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the pharmaceutical industry, notably in the synthesis of antibiotics such as Cefpodoxime Proxetil.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Core Synthesis Route: Reaction of 2-Propanol with 1-Chloroethyl Chloroformate

The most prominently documented method for the synthesis of this compound involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine (B92270), to neutralize the hydrogen chloride byproduct.[3][4]

Reaction Stoichiometry and Quantitative Data

The following table summarizes the quantitative data for a typical laboratory-scale synthesis.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) | Yield (%) | Purity |

| 2-Propanol | 60.1 | 34.97 | 2.66 | 2.10 | - | - |

| Pyridine | 79.1 | 41.96 | 3.39 | 3.32 | - | - |

| 1-Chloroethyl Chloroformate | 142.98 | ~34.97 | - | ~5.00 | - | - |

| This compound | 166.60 | - | - | 5.11 | 88% | >98% (GC)[5][6] |

Experimental Protocol

This protocol is based on the procedure described in multiple sources.[3][4]

-

Preparation: A reaction vessel is placed in a dry-ice/acetone bath to achieve a low-temperature environment.

-

Reactant Addition: To a pre-cooled solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol), 1-chloroethyl chloroformate is added slowly.

-

Reaction: The resulting mixture is allowed to slowly warm to 25°C and stirred overnight.

-

Work-up:

-

The mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Product: The final product, this compound, is obtained as a pink/orange oil (5.11 g, 88% yield).[3][4]

Visualizing the Synthesis

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Routes

Several other synthetic strategies for this compound have been proposed, although detailed experimental protocols and quantitative data are less commonly reported in readily available literature. These methods are presented here conceptually.

-

Direct Reaction Method: This approach involves the reaction of chloroacetic acid with isopropanol (B130326) in the presence of a catalyst.[7]

-

Chloromethylation: Isopropyl carbonate can be chloromethylated using chloromethyl methyl ether to yield the desired product.[7]

-

From Methyl Formate (B1220265): A multi-step process where methyl formate is first chlorinated, potentially with a photoinitiator, to produce a mixture including chloromethyl formate. This intermediate is then further chlorinated and subsequently reacted with isopropanol.

-

From Dimethyl Carbonate: This method involves the photo-initiated chlorination of dimethyl carbonate to form dimethyl monochlorocarbonate, which is then reacted with isopropanol in the presence of a catalyst.[8]

-

From Isopropyl Chlorocarbonate: The reaction of isopropyl chlorocarbonate with paraformaldehyde using a catalyst, such as an alkyl imidazole (B134444) ionic liquid, has also been described.[9]

Conceptual Overview of Alternative Pathways

Caption: Alternative conceptual pathways to this compound.

Applications and Safety

This compound is a versatile intermediate in organic synthesis, particularly for introducing the isopropyl carbonate group, which can be useful in creating prodrugs.[7][10] It also finds application as an intermediate in the agrochemical industry and in polymer chemistry.[10]

Safety Precautions: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[7][11][12] Appropriate personal protective equipment should be worn, and the substance should be handled in a well-ventilated area.[12]

References

- 1. oaji.net [oaji.net]

- 2. atul.co.in [atul.co.in]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound | 98298-66-9 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. framochem.com [framochem.com]

- 7. Buy this compound | 98298-66-9 [smolecule.com]

- 8. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 9. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]

- 10. This compound [anshulchemicals.com]

- 11. This compound | 98298-66-9 | TCI AMERICA [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Formation of 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the primary synthetic route, explores alternative methodologies, and elucidates the underlying reaction mechanisms. Experimental protocols and quantitative data are presented to support laboratory application and process development.

Introduction

This compound (CIPC) is a reactive organic compound widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloroethyl group and an isopropyl carbonate moiety, makes it a versatile building block in organic synthesis. Notably, it is a crucial precursor in the production of certain cephalosporin (B10832234) antibiotics.[1] This guide focuses on the chemical pathways leading to the formation of CIPC, providing detailed mechanistic insights and practical experimental procedures.

Primary Synthesis and Reaction Mechanism

The most commonly employed laboratory synthesis of this compound involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine (B92270).[2] This method is favored for its relatively high yield and straightforward procedure.

Overall Reaction

The overall chemical transformation can be represented as follows:

2-Propanol + 1-Chloroethyl Chloroformate → this compound + Pyridinium (B92312) Hydrochloride

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The role of pyridine is twofold: it acts as a nucleophilic catalyst to activate the chloroformate and as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack by Pyridine: Pyridine, a good nucleophile, attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This results in the displacement of the chloride ion and the formation of a highly reactive N-acylpyridinium intermediate.

-

Nucleophilic Attack by 2-Propanol: The alcohol oxygen of 2-propanol, acting as a nucleophile, attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, expelling pyridine as a leaving group and forming the protonated product.

-

Deprotonation: A second molecule of pyridine acts as a base to deprotonate the product, yielding this compound and pyridinium hydrochloride.

Caption: Proposed reaction mechanism for the formation of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the reaction of 2-propanol and 1-chloroethyl chloroformate.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Propanol | 34.97 mmol | [2] |

| 1-Chloroethyl Chloroformate | Stoichiometric to 2-Propanol | [2] |

| Pyridine | 41.96 mmol | [2] |

| Reaction Conditions | ||

| Initial Temperature | Dry-ice/acetone bath | [2] |

| Final Temperature | 25 °C | [2] |

| Reaction Time | Overnight | [2] |

| Product | ||

| This compound (Yield) | 88% | [2] |

| Physical Properties | ||

| Molecular Weight | 166.6 g/mol | [3] |

| Density (20 °C) | 1.085 g/cm³ | [3] |

| Boiling Point | 170 °C at 105 Pa | [3] |

| Melting Point | -80 °C | [3] |

| Purity | ≥ 98.5 % | [3] |

Experimental Protocols

Synthesis of this compound from 2-Propanol and 1-Chloroethyl Chloroformate[1][2]

Materials:

-

2-Propanol (2.66 mL, 34.97 mmol)

-

Pyridine (3.39 mL, 41.96 mmol)

-

1-Chloroethyl chloroformate

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Dry-ice/acetone bath

Procedure:

-

A solution of 2-propanol and pyridine is prepared and pre-cooled in a dry-ice/acetone bath.

-

1-Chloroethyl chloroformate is slowly added to the cooled solution.

-

The resulting mixture is allowed to slowly warm to 25 °C overnight with stirring.

-

The mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pink/orange oil.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the reaction of 2-propanol with 1-chloroethyl chloroformate is common, other methods for the synthesis of related α-chloroalkyl carbonates have been reported and could potentially be adapted for this compound.

From Dimethyl Carbonate

A two-step method for the synthesis of the analogous chloromethyl isopropyl carbonate has been described.[4]

-

Photochlorination of Dimethyl Carbonate: Dimethyl carbonate is reacted with chlorine under UV irradiation in the presence of a photoinitiator to yield monochlorinated dimethyl carbonate.

-

Transesterification: The monochlorinated dimethyl carbonate is then reacted with isopropanol (B130326) in the presence of a catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) to produce chloromethyl isopropyl carbonate, with methanol (B129727) being removed by distillation.

Proposed Mechanism: The transesterification likely proceeds through a proton-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the monochlorinated dimethyl carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropanol.

From Isopropyl Chloroformate and Paraformaldehyde

A method for preparing chloromethyl isopropyl carbonate involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.[5]

Proposed Mechanism: This reaction is likely an electrophilic substitution. The catalyst, a Lewis acid, would coordinate to the oxygen of paraformaldehyde, making the methylene (B1212753) carbon more electrophilic. The isopropyl chloroformate would then act as a nucleophile.

Conclusion

The formation of this compound is most reliably achieved through the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of pyridine. This method offers a high yield and is well-documented. The underlying mechanism is a nucleophilic acyl substitution, facilitated by the catalytic and acid-scavenging properties of pyridine. Alternative synthetic strategies, while described for analogous compounds, would require further optimization for the specific synthesis of this compound. This guide provides the necessary theoretical and practical information for researchers and professionals working with this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility Profile of 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, detailed experimental protocols for solubility determination, and relevant process workflows.

Introduction

This compound (CEIC), with the CAS number 98298-66-9, is a crucial reagent and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solubility in different solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. This document outlines the known solubility profile of CEIC and provides standardized methodologies for its quantitative determination.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of solvents is not widely published. However, qualitative solubility information is available from technical data sheets. CEIC is generally characterized as being soluble in common organic solvents and insoluble in water.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Toluene | Soluble[2] |

| Acetone | Soluble[2] |

| Tetrahydrofuran (THF) | Soluble[2] |

| Water | Not Soluble[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended. These methods can be adapted to determine the solubility of this compound in various solvents of interest.

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of solution withdrawn in mL) * 100

-

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the saturated supernatant and filter it.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

The following diagram illustrates a typical laboratory synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow.

This diagram outlines the logical steps for determining the solubility of a compound like this compound.

Caption: Experimental solubility workflow.

References

Navigating the Physicochemical Landscape of 1-Chloroethyl Isopropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl Isopropyl Carbonate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermodynamic and kinetic properties is crucial for process optimization, safety assessment, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available physicochemical data for this compound. While specific experimental thermodynamic and kinetic data for this compound are not extensively reported in publicly accessible literature, this document outlines the established methodologies for determining these crucial parameters, drawing parallels with studies on similar organic carbonates. The guide also includes a detailed experimental protocol for its synthesis and proposes workflows for its thermodynamic and kinetic characterization.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid. A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |

| Molecular Weight | 166.60 g/mol | [1] |

| Density | 1.085 g/cm³ at 20 °C | [1] |

| Boiling Point | 170 °C at 105 Pa | [1] |

| Melting Point | -80 °C | [1] |

| Flash Point | 59 °C | [1] |

| Solubility | Soluble in common organic solvents (toluene, acetone, THF); not soluble in water. | [1] |

| Purity | ≥ 98.5% | [1] |

Table 1: Physicochemical Properties of this compound

Thermodynamic Data

Proposed Thermodynamic Data

Table 2 presents a template for the key thermodynamic parameters that should be determined for this compound to facilitate process modeling and safety analysis.

| Thermodynamic Parameter | Symbol | Proposed Value (Hypothetical) | Unit |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | - | kJ/mol |

| Standard Gibbs Free Energy of Formation (liquid) | ΔGf°(l) | - | kJ/mol |

| Standard Molar Entropy (liquid) | S°(l) | - | J/(mol·K) |

| Heat Capacity (liquid) | Cp(l) | - | J/(mol·K) |

Table 2: Key Thermodynamic Parameters for this compound

Experimental Protocol for Determining Standard Enthalpy of Formation

The standard enthalpy of formation can be determined using combustion calorimetry . This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

-

Calorimeter Setup: The combustion bomb is filled with high-purity oxygen (typically 30 atm) and placed in a calorimeter containing a known mass of water.

-

Combustion: The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded.

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of byproducts (e.g., HCl from the chlorine atom).

-

Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's law, based on the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Caption: Workflow for determining the standard enthalpy of formation.

Kinetic Data

Kinetic data, such as activation energy (Ea) and the pre-exponential factor (A) for decomposition or other relevant reactions, are vital for understanding the stability and reactivity of this compound.

Proposed Kinetic Data

Table 3 outlines the essential kinetic parameters that should be investigated for the thermal decomposition of this compound.

| Kinetic Parameter | Symbol | Proposed Value (Hypothetical) | Unit |

| Activation Energy | Ea | - | kJ/mol |

| Pre-exponential Factor | A | - | s⁻¹ |

| Reaction Order | n | - | - |

Table 3: Key Kinetic Parameters for Thermal Decomposition

Experimental Protocol for Determining Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal stability and decomposition kinetics of materials.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Collection: A thermogram (mass vs. temperature) is generated.

-

Kinetic Analysis: The activation energy and pre-exponential factor can be determined from the TGA data using various methods, such as the Ozawa-Flynn-Wall method or the Kissinger method , which analyze the shift in the decomposition temperature with different heating rates.

Caption: Workflow for determining thermal decomposition kinetics.

Synthesis Protocol

This compound is typically synthesized via the reaction of 1-chloroethyl chloroformate with isopropyl alcohol in the presence of a base.

Materials:

-

1-Chloroethyl chloroformate

-

Isopropyl alcohol

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

A solution of isopropyl alcohol and pyridine is cooled in a dry ice/acetone bath.

-

1-Chloroethyl chloroformate is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Caption: Synthesis pathway of this compound.

Conclusion

While specific, publicly available thermodynamic and kinetic data for this compound are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies applied to similar compounds. The outlined experimental protocols for synthesis, thermodynamic analysis via combustion calorimetry, and kinetic analysis using thermogravimetric analysis offer a clear path for researchers and drug development professionals to obtain the critical data necessary for robust process development, safety assessment, and quality control. The generation of such data will be invaluable to the pharmaceutical industry for the efficient and safe utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl Isopropyl Carbonate is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its utility is intrinsically linked to its reactivity and stability, which dictate its storage, handling, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing upon available data and analogous chemical systems. It further outlines detailed experimental protocols for the systematic evaluation of its stability and degradation pathways, offering a framework for researchers to generate specific quantitative data.

Introduction

This compound (CEIC), with the molecular formula C₆H₁₁ClO₃, is a colorless liquid characterized by a carbonate ester functional group and a reactive chloroethyl moiety.[1] This bifunctionality makes it a valuable reagent, particularly in the synthesis of prodrugs and other complex organic molecules where controlled chemical modification is required. A thorough understanding of its chemical behavior is paramount for its effective and safe utilization. This guide summarizes the current knowledge of CEIC's reactivity and stability and provides methodologies for its detailed characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for designing reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.6 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 170 °C at 105 Pa |

| Melting Point | -80 °C |

| Density (20 °C) | 1.085 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, THF); not soluble in water. |

(Data sourced from commercial supplier datasheets)

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two primary functional groups: the carbonate ester and the α-chloroethyl group.

Reactions at the Carbonate Ester Group

The carbonate ester linkage is susceptible to nucleophilic attack, leading to several key reactions:

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield isopropanol, acetaldehyde, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent, with faster rates at low and high pH and a minimum rate in the neutral pH range.[1]

-

Transesterification: Reaction with other alcohols can lead to the exchange of the isopropyl group, forming a new carbonate ester. This reaction is typically catalyzed by an acid or a base.

Reactions involving the 1-Chloroethyl Group

The chlorine atom on the carbon adjacent to the oxygen of the ester group makes this position susceptible to nucleophilic substitution. This reactivity is crucial for its application in synthesis.

-

Nucleophilic Substitution: A wide range of nucleophiles can displace the chloride ion. This reaction is fundamental to its use as a protecting group or as a linker in more complex molecules. The proximity of the electron-withdrawing chlorine atom to the carbonyl carbon can enhance the reactivity of the molecule in solvolysis reactions.[2]

Chemical Stability

Under anhydrous and neutral conditions, this compound is a relatively stable compound. However, its stability is compromised by the presence of moisture, strong acids, strong bases, and elevated temperatures.

Thermal Stability

Hydrolytic Stability

As mentioned, the compound is susceptible to hydrolysis. The rate of this degradation is a critical parameter for determining its shelf-life in non-anhydrous environments and for understanding its behavior in aqueous reaction media.

Experimental Protocols

To facilitate a deeper understanding of the reactivity and stability of this compound, the following detailed experimental protocols are proposed.

Protocol for Determining Hydrolysis Kinetics

This protocol describes a method to determine the rate of hydrolysis of this compound at different pH values. The progress of the reaction can be monitored by quantifying the disappearance of the parent compound using gas chromatography (GC).

Materials:

-

This compound

-

Buffer solutions (pH 4, 7, and 9)

-

Quenching solution (e.g., a suitable organic solvent like acetonitrile)

-

Internal standard for GC analysis

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

-

In separate temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to each buffer solution.

-

At predetermined time intervals, withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.

-

Analyze the quenched samples by GC-FID to determine the concentration of remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the onset of thermal decomposition of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount (5-10 mg) of this compound into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Program the TGA to heat the sample from ambient temperature to a suitable final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Protocol for Analysis of Decomposition Products by GC-MS

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of thermal or hydrolytic decomposition.

Materials:

-

Decomposed sample of this compound (from thermal or hydrolysis studies)

-

Suitable organic solvent for extraction/dilution

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Prepare the decomposed sample for analysis. For thermally decomposed samples, this may involve dissolving the residue in a suitable solvent. For hydrolyzed samples, an extraction into an organic solvent may be necessary.

-

Inject the prepared sample into the GC-MS.

-

Separate the components of the mixture on the GC column using an appropriate temperature program.

-

Identify the individual components by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical processes and experimental procedures, the following diagrams are provided.

References

An In-depth Technical Guide to the Key Precursors for 1-Chloroethyl Isopropyl Carbonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathways and Precursor Analysis

1-Chloroethyl Isopropyl Carbonate (CEIPC) is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its production primarily relies on the reaction of two key precursors: 1-chloroethyl chloroformate and isopropyl alcohol (isopropanol) . This guide provides a detailed overview of the synthesis of CEIPC, focusing on its precursors, reaction mechanisms, experimental protocols, and potential impurities.

Primary Synthesis Route: Esterification of 1-Chloroethyl Chloroformate

The most prevalent and well-documented method for synthesizing this compound is the esterification of 1-chloroethyl chloroformate with isopropanol (B130326). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The overall reaction can be summarized as follows:

Key Precursors:

-

1-Chloroethyl Chloroformate: This is the acylating agent in the reaction. It is a highly reactive compound that requires careful handling.

-

Isopropyl Alcohol (Isopropanol): This alcohol acts as the nucleophile, attacking the carbonyl carbon of the chloroformate.

-

Base: A base, commonly pyridine (B92270) or triethylamine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Reaction Mechanism:

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of isopropanol attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by the base to yield the final product.

Synthesis of the Key Precursor: 1-Chloroethyl Chloroformate

The primary precursor, 1-chloroethyl chloroformate, is not always commercially available and is often synthesized in-situ or as a separate preliminary step. The industrial synthesis of 1-chloroethyl chloroformate typically involves the reaction of acetaldehyde with phosgene (B1210022) .

The reaction is as follows:

Key Precursors for 1-Chloroethyl Chloroformate:

-

Acetaldehyde: A readily available and inexpensive starting material.

-

Phosgene: A highly toxic and reactive gas that requires specialized handling procedures. Due to its hazardous nature, alternative phosgene-free routes are of significant interest.

Experimental Protocols

Synthesis of this compound from 1-Chloroethyl Chloroformate and Isopropanol

Materials:

-

1-Chloroethyl chloroformate

-

Isopropyl alcohol (2-Propanol)

-

Pyridine

-

Dry ice/acetone bath

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry-ice/acetone bath.[1]

-

1-Chloroethyl chloroformate is slowly added to the cooled solution.

-

The resulting mixture is allowed to slowly warm to 25°C overnight with stirring.[1]

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield |

| 1-Chloroethyl chloroformate | 142.97 | - | - | - |

| 2-Propanol | 60.10 | 2.66 mL | 34.97 | - |

| Pyridine | 79.10 | 3.39 mL | 41.96 | - |

| This compound | 166.60 | 5.11 g | - | 88%[1] |

Alternative Synthesis Strategies

While the reaction of 1-chloroethyl chloroformate and isopropanol is the dominant method, research into alternative, potentially safer and more efficient, routes is ongoing. One conceptual approach is a one-pot synthesis that avoids the isolation of the hazardous 1-chloroethyl chloroformate intermediate.

A patent for a similar compound, 1-chloroethyl cyclohexyl propyl carbonate, describes a two-step, one-pot process. This method involves the in-situ generation of 1-chloroethyl chloroformate from trichloromethyl chloroformate (a phosgene surrogate) and paraldehyde (B1678423) (a trimer of acetaldehyde), followed by the addition of the alcohol. This suggests a potential pathway for the synthesis of CEIPC that merits further investigation.

Potential Impurities and Byproducts

The purity of this compound is critical for its application in pharmaceutical synthesis. Several impurities can arise during its production, primarily from contaminants in the starting materials or from side reactions.

Common Impurities:

-

1-Chloroethyl methyl carbonate and 1-Chloroethyl propyl carbonate: These impurities can form if the isopropanol used contains methanol (B129727) or n-propanol as contaminants, respectively. These alcohol impurities will also react with 1-chloroethyl chloroformate to produce the corresponding carbonate byproducts.

-

Unreacted Starting Materials: Residual 1-chloroethyl chloroformate and isopropanol may be present in the final product if the reaction does not go to completion.

-

Pyridine Hydrochloride: This salt is formed as a byproduct when pyridine is used as the base and needs to be effectively removed during the workup process.

Careful control of raw material quality and reaction conditions, followed by appropriate purification steps such as distillation, are essential to minimize these impurities.

Visualizing the Synthesis Pathways

To better illustrate the relationships between the precursors and the final product, the following diagrams have been generated using the DOT language.

Caption: Primary synthesis route for this compound.

Caption: Synthesis of the precursor 1-Chloroethyl Chloroformate.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Detailed Laboratory Protocol for the Utilization of 1-Chloroethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory use of 1-Chloroethyl Isopropyl Carbonate (CEIC). It includes detailed protocols for its synthesis, its application as a key intermediate in the synthesis of the antibiotic Cefpodoxime Proxetil, and its use as a protecting group for functional moieties in organic synthesis. Safety precautions and physicochemical properties are also detailed to ensure safe and effective handling.

Introduction

This compound (CAS No: 98298-66-9) is a versatile reagent in organic synthesis.[1] It serves as a crucial intermediate in the pharmaceutical industry, most notably in the production of cephalosporin (B10832234) antibiotics.[2] Furthermore, its reactive nature allows it to be employed as a protecting group for alcohols and potentially other functional groups, and as a carbonylating agent.[1] This document outlines detailed procedures for its synthesis and primary applications in a laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₃ | [3][4] |

| Molecular Weight | 166.60 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.09 g/cm³ | [6] |

| Boiling Point | 170 °C at 105 Pa | [4] |

| Flash Point | 55 °C | [7] |

| Solubility | Soluble in common organic solvents (e.g., toluene (B28343), acetone, THF). Insoluble in water. | [4] |

Safety Information: this compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[8] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-propanol and 1-chloroethyl chloroformate.[8][9]

Materials:

-

2-Propanol (Isopropyl alcohol)

-

1-Chloroethyl chloroformate

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Dry ice/acetone bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) in a suitable solvent.[8][9]

-

Cool the solution in a dry ice/acetone bath.

-

Slowly add 1-chloroethyl chloroformate to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature (25 °C) and continue stirring overnight.[8][9]

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound.

Expected Yield: Approximately 88%.[8][9]

Application in the Synthesis of Cefpodoxime Proxetil

This compound is a key precursor in the synthesis of the prodrug antibiotic, Cefpodoxime Proxetil. The protocol involves a two-step process: conversion to 1-Iodoethyl Isopropyl Carbonate followed by esterification of the Cefpodoxime acid.

Materials:

-

This compound

-

Sodium iodide

-

Ethyl acetate

-

Aqueous sodium thiosulfate (B1220275) (1%)

Procedure:

-

Dissolve this compound and sodium iodide in ethyl acetate.

-

The reaction is typically carried out with heating.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride and unreacted sodium iodide.

-

Wash the filtrate with a 1% aqueous sodium thiosulfate solution to remove any remaining iodine.

-

The resulting solution of 1-Iodoethyl Isopropyl Carbonate in ethyl acetate is often used directly in the next step without further purification.

Materials:

-

Cefpodoxime acid

-

1-Iodoethyl Isopropyl Carbonate solution (from step 3.2.1)

-

N,N-Dimethylacetamide (DMAc)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

Dissolve Cefpodoxime acid in N,N-dimethylacetamide.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir at room temperature for approximately 30 minutes.

-

Cool the solution to -20 °C.

-

Slowly add the previously prepared toluene solution of 1-Iodoethyl Isopropyl Carbonate to the cooled Cefpodoxime acid solution.

-

Maintain the reaction temperature between -20 °C and -15 °C during the addition.

-

Upon completion of the reaction, follow appropriate work-up and purification procedures to isolate Cefpodoxime Proxetil.

Use as a Protecting Group for Alcohols

The 1-(isopropoxycarbonyloxy)ethyl group can be used as a protecting group for alcohols. The following is a general protocol for the protection of an alcohol.

Materials:

-

Alcohol

-

This compound

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the protected alcohol.

Deprotection of the 1-(Isopropoxycarbonyloxy)ethyl Group

The isopropyl carbonate protecting group can be removed under Lewis acidic conditions.

Materials:

-

Protected alcohol

-

Aluminum chloride (AlCl₃)

-

Nitromethane (B149229) or Dichloromethane

-

Ice-water

Procedure:

-

Dissolve the protected alcohol in nitromethane or dichloromethane.

-

Cool the solution to 0 °C.

-

Add aluminum chloride (a slight excess) to the solution.

-

Stir the mixture at 0 °C to room temperature, monitoring the deprotection by TLC.

-

Once the reaction is complete, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Reaction | Reactants | Key Reagents/Conditions | Solvent | Typical Yield | Reference |

| Synthesis of CEIC | 2-Propanol, 1-Chloroethyl chloroformate | Pyridine, 25 °C, overnight | - | 88% | [8][9] |

| Synthesis of 1-Iodoethyl Isopropyl Carbonate | This compound | Sodium iodide, heat | Ethyl acetate | High (often used in situ) | |

| Synthesis of Cefpodoxime Proxetil | Cefpodoxime acid, 1-Iodoethyl Isopropyl Carbonate | DBU, -20 to -15 °C | DMAc/Toluene | - | [3] |

| Protection of Alcohol | Alcohol, this compound | DIPEA, 0 °C to rt | DCM | Substrate dependent | |

| Deprotection of Alcohol | Protected Alcohol | AlCl₃, 0 °C to rt | Nitromethane/DCM | Good to excellent |

Diagrams

Workflow for the Synthesis and Application of this compound

Caption: General workflow for the synthesis and major applications of this compound.

Reaction Mechanism: Esterification of Cefpodoxime Acid

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

application of 1-Chloroethyl Isopropyl Carbonate in prodrug design and development

Application Notes: 1-Chloroethyl Isopropyl Carbonate in Prodrug Development

Introduction